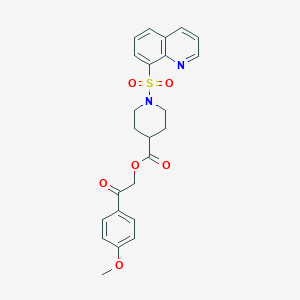
2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. QNZ has been shown to have potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
Target of Action
The primary targets of this compound are the Neuropeptide Y receptor type 1 and Neuropeptide Y receptor type 2 . These receptors play a crucial role in the regulation of energy balance, feeding behavior, and circadian rhythm.
Mode of Action
The compound interacts with its targets by binding to the Neuropeptide Y receptors. This interaction results in changes in the receptor’s activity, which can lead to alterations in the signaling pathways associated with these receptors .
Biochemical Pathways
The downstream effects of these changes could include alterations in appetite, energy expenditure, and circadian rhythm .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. Given its targets, potential effects could include changes in appetite, energy balance, and circadian rhythms .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate is its high potency and selectivity for NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate in combination with other drugs or therapies. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate in different biological contexts, and to identify potential biomarkers of response to 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate treatment.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate involves the condensation of 4-methoxyphenylacetic acid with 8-aminoquinoline, followed by the reaction of the resulting amide with piperidine-4-carboxylic acid and sulfonyl chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has been extensively studied in both in vitro and in vivo models, and has been shown to have potential therapeutic applications in a variety of diseases. In cancer research, 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In autoimmune disorders, 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of disease symptoms. In inflammatory diseases, 2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has been shown to inhibit the activation of NF-κB and to reduce the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-31-20-9-7-17(8-10-20)21(27)16-32-24(28)19-11-14-26(15-12-19)33(29,30)22-6-2-4-18-5-3-13-25-23(18)22/h2-10,13,19H,11-12,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZBONOFFFGPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dichlorophenoxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B381739.png)
![3,4-dimethoxy-N-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B381741.png)
![Ethyl 2-[(5-methyl-2-furoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B381742.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B381743.png)
![2-Methyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381744.png)
![Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381745.png)
![4-(2-Methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381746.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B381747.png)

![4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B381752.png)
![7-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B381753.png)
![Dimethyl 5-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}isophthalate](/img/structure/B381755.png)
![Dimethyl 5-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}isophthalate](/img/structure/B381758.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B381759.png)